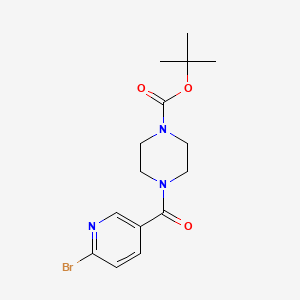![molecular formula C25H19FO6 B2921249 Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 847039-42-3](/img/no-structure.png)
Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate, also known as EFCOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Antimicrobial/Antioxidant Activities
- Lignan Conjugates Synthesis : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized, exhibiting notable antimicrobial and antioxidant properties. Compounds showed excellent antibacterial and antifungal activities, with some manifesting profound antioxidant potential. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Imaging Probes for Alzheimer's Disease
- Positron Emission Tomography Probes : Two radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging. These compounds displayed high affinity for Aβ(1-42) aggregates and demonstrated significant potential in detecting Aβ plaques in the living human brain, suggesting a promising avenue for Alzheimer's disease diagnosis (Cui et al., 2012).
Miscellaneous Applications
- Synthesis of Fluorinated Compounds : Ethyl (E,Z,E,E)-3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate and its analogues were synthesized, showing marked regression of chemically induced skin papillomas in mice. This research highlights the therapeutic potential of fluorinated compounds in dermatological conditions (Chan et al., 1982).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate involves the reaction of 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with 2-fluorobenzyl alcohol, followed by the reaction of the resulting product with ethyl 4-hydroxybenzoate.", "Starting Materials": [ "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid", "2-fluorobenzyl alcohol", "ethyl 4-hydroxybenzoate", "DCC", "DMAP", "DCM", "EtOH", "NaOH", "HCl", "Na2SO4" ], "Reaction": [ "Step 1: 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid is reacted with DCC and DMAP in DCM to form the corresponding acid chloride intermediate.", "Step 2: 2-fluorobenzyl alcohol is added to the reaction mixture and stirred at room temperature for several hours to form the ester intermediate.", "Step 3: The reaction mixture is quenched with EtOH and the resulting product is purified by column chromatography to obtain the desired intermediate.", "Step 4: The intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of NaOH in EtOH to form the final product.", "Step 5: The product is purified by column chromatography and dried over Na2SO4 to obtain Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate." ] } | |
Numéro CAS |
847039-42-3 |
Formule moléculaire |
C25H19FO6 |
Poids moléculaire |
434.419 |
Nom IUPAC |
ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H19FO6/c1-2-29-25(28)16-7-9-18(10-8-16)32-23-15-31-22-13-19(11-12-20(22)24(23)27)30-14-17-5-3-4-6-21(17)26/h3-13,15H,2,14H2,1H3 |
Clé InChI |
SFTNRGMKKWFURV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



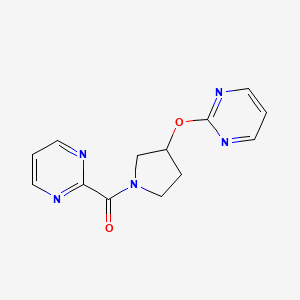
![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)

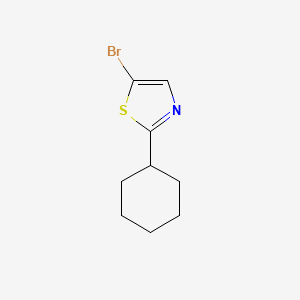
![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)
![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)
![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)
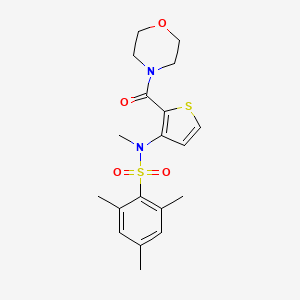
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)
![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)
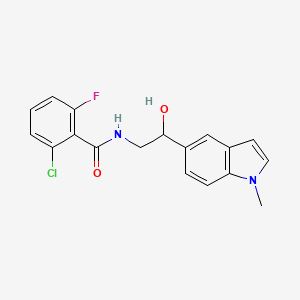
![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)
